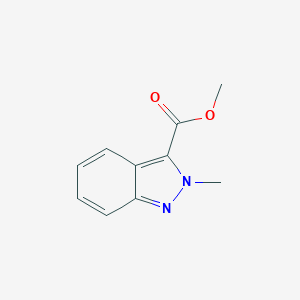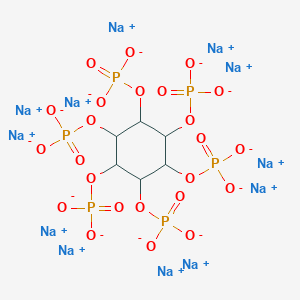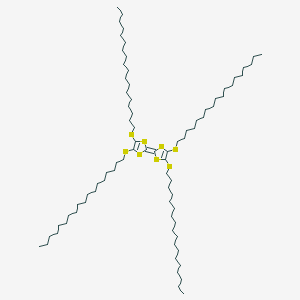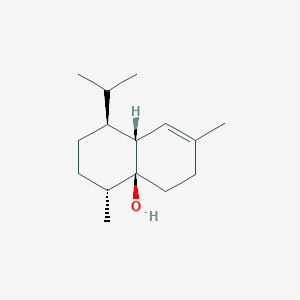
Ácido 3-bromo-4-nitrobenzoico
Descripción general
Descripción
3-Bromo-4-nitrobenzoic acid is an organic compound with the molecular formula C7H4BrNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a nitro group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Aplicaciones Científicas De Investigación
3-Bromo-4-nitrobenzoic acid is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and as a precursor for bioactive compounds.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
Target of Action
It’s known that nitro compounds, such as 3-bromo-4-nitrobenzoic acid, are a significant class of nitrogen derivatives . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character might interact with various biological targets, influencing their function.
Mode of Action
The compound is known to participate in the bartoli synthesis of indoles . In this process, the compound is linked to a solid support via the carboxyl group . The bromine atom in the compound could potentially be involved in free radical reactions .
Biochemical Pathways
The compound’s involvement in the bartoli synthesis of indoles suggests it may influence pathways related to the synthesis and metabolism of indole compounds .
Pharmacokinetics
Nitro compounds generally exhibit lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group . This could potentially affect the compound’s bioavailability.
Result of Action
Given its involvement in the synthesis of indoles, it may contribute to the production of these important heterocyclic compounds, which play a crucial role in various biological processes .
Action Environment
The action of 3-Bromo-4-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated area to avoid direct contact with skin, eyes, or inhalation of its dust . Furthermore, the compound should be stored away from heat and ignition sources to ensure its stability .
Análisis Bioquímico
Biochemical Properties
It is known that nitro compounds, like 3-Bromo-4-nitrobenzoic acid, are important nitrogen derivatives . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence its interactions with various biomolecules.
Cellular Effects
Nitro compounds can cause skin and eye irritation
Molecular Mechanism
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that 3-Bromo-4-nitrobenzoic acid could potentially interact with biomolecules through similar substitution reactions.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-Bromo-4-nitrobenzoic acid in laboratory settings. Nitro compounds are known to have high dipole moments, which can influence their stability and degradation over time .
Metabolic Pathways
Nitro compounds can be prepared through various reactions, including displacement reactions with nitrite ions and oxidation of primary amines . These reactions suggest potential metabolic pathways that 3-Bromo-4-nitrobenzoic acid could be involved in.
Subcellular Localization
The polar character of the nitro group could potentially influence its localization within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-4-nitrobenzoic acid can be synthesized through a multi-step process involving the bromination and nitration of benzoic acid derivatives. One common method involves the bromination of 4-nitrobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like acetic acid at elevated temperatures. The nitration step involves treating the brominated product with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
In industrial settings, the production of 3-Bromo-4-nitrobenzoic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution: Products like 3-azido-4-nitrobenzoic acid or 3-thiocyanato-4-nitrobenzoic acid.
Reduction: 3-Bromo-4-aminobenzoic acid.
Coupling: Various biaryl derivatives depending on the boronic acid used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-nitrobenzoic acid
- 2-Bromo-5-nitrobenzoic acid
- 3-Bromo-4-hydroxybenzoic acid
Uniqueness
3-Bromo-4-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other bromonitrobenzoic acids. The position of the bromine and nitro groups allows for selective reactions and makes it a valuable intermediate in the synthesis of various functionalized aromatic compounds.
Propiedades
IUPAC Name |
3-bromo-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPPNEJUUOQRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584745 | |
| Record name | 3-Bromo-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101420-81-9 | |
| Record name | 3-Bromo-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S)-4alpha-Ethenyl-2alpha-hydroxy-3beta-[1-(hydroxymethyl)ethenyl]-6alpha-[[2-(hydroxymethyl)-1-oxo-2-propenyl]oxy](/img/structure/B33943.png)

![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)






![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)
